2,6-Dichloro-4-methylnicotinic acid

Overview

Description

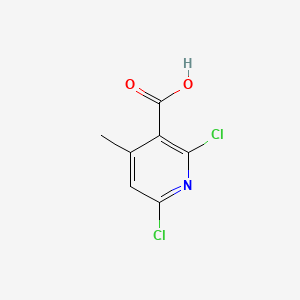

2,6-Dichloro-4-methylnicotinic acid is a chemical compound with the molecular formula C7H5Cl2NO2. It is a derivative of nicotinic acid, characterized by the presence of two chlorine atoms at the 2 and 6 positions and a methyl group at the 4 position on the pyridine ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-methylnicotinic acid typically involves the use of 2,6-dichloro-4-methylnicotinonitrile as the starting material. The key step in the synthetic route is the reductive dechlorination in the presence of zinc and ammonia, followed by hydrolysis to yield the desired acid . The reaction conditions are optimized to ensure high yield and purity of the product.

Industrial Production Methods

For large-scale production, the same synthetic route can be employed with modifications to suit industrial batch processing. The process involves careful control of reaction parameters and purification steps to achieve the desired quality and quantity of this compound .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-methylnicotinic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

Reduction Reactions: The compound can be reduced to form different derivatives.

Oxidation Reactions: Oxidation can lead to the formation of different oxidation states of the compound.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for substitution reactions.

Reduction: Zinc and ammonia are commonly used for reductive dechlorination.

Oxidation: Oxidizing agents like potassium permanganate can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinic acids, while reduction reactions can produce different reduced derivatives .

Scientific Research Applications

Synthetic Pathways and Methodologies

2,6-Dichloro-4-methylnicotinic acid serves as a crucial intermediate in the synthesis of various biologically active compounds. The following methodologies highlight its utility:

- Synthesis of Conformationally Restricted Nicotine Analogues : The compound has been utilized in synthetic routes leading to nicotine analogs that exhibit altered pharmacological profiles. For example, it was used to synthesize a tricyclic lactam derivative, which showed high affinity for nicotinic acetylcholine receptors (nAChRs) .

- Large-Scale Preparation : Efficient methods for the large-scale synthesis of 4-methylnicotinic acid have been developed using 2,6-dichloro-4-methylnicotinonitrile as a starting material. This process involves reductive dechlorination followed by hydrolysis, making it suitable for research laboratories and fine chemical suppliers .

Pharmacological Applications

The compound's derivatives have shown potential in various pharmacological contexts:

- Nicotine Vaccines : Research indicates that derivatives of this compound are involved in the development of nicotine vaccines aimed at treating nicotine addiction. These vaccines utilize conformationally restricted analogs to elicit an immune response against nicotine .

- Potassium Channel Modulators : The compound has been explored as a precursor for designing safer alternatives to existing potassium channel-opening drugs, such as flupirtine and retigabine. These alternatives aim to minimize drug-induced liver injury while maintaining therapeutic efficacy .

Case Studies

Several studies illustrate the compound's applications:

Chemical Properties and Safety

The chemical properties of this compound are essential for its handling and application:

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-methylnicotinic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on the context. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

- Methyl 2,6-dichloro-4-methylnicotinate

- Ethyl 2,6-dichloro-4-methylnicotinate

- 2,6-Dichloro-4-methylpyridine

- 2,6-Dichloro-4-methylnicotinaldehyde

Uniqueness

2,6-Dichloro-4-methylnicotinic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties compared to its analogs .

Biological Activity

2,6-Dichloro-4-methylnicotinic acid (DCMNA) is a derivative of nicotinic acid characterized by the presence of two chlorine atoms at the 2 and 6 positions and a methyl group at the 4 position on the pyridine ring. This compound has garnered attention in the scientific community due to its potential biological activities and applications in various fields, including pharmacology and agrochemistry.

- Molecular Formula : CHClNO

- Appearance : Crystalline powder

- Toxicity : Causes skin and eye irritation (H315, H319) .

DCMNA exhibits its biological activity through interactions with specific molecular targets, particularly nicotinic acetylcholine receptors (nAChRs). It has been shown to act as both an inhibitor and an activator of certain enzymes, influencing various biochemical pathways .

Interaction with nAChRs

Research indicates that DCMNA has a high binding affinity for α4β2 nAChRs (K = 12.2 μM) and a moderate affinity for α7 nAChRs (K > 100 μM). Notably, modifications such as N-quaternization can enhance selectivity towards receptors mediating nicotine-induced dopamine release .

In Vitro Studies

- Nicotinic Receptor Binding : DCMNA was evaluated for its ability to bind to nAChRs. Inhibition studies revealed significant interactions with both α4β2 and α7 subtypes, suggesting potential roles in modulating neurotransmitter release .

- Pharmacodynamics : Preliminary studies suggest that DCMNA may influence metabolic pathways through its interaction with specific enzymes. The compound's effects on enzyme activity are under investigation to elucidate its pharmacological potential .

- Cellular Assays : DCMNA has been tested in various cellular models to assess its impact on cell proliferation and apoptosis. These studies are crucial for understanding its therapeutic applications .

Study on Neurotransmitter Release

In a study conducted by Crooks et al., DCMNA was found to significantly enhance dopamine release in striatal neurons via nAChR activation. The IC values ranged from 30 to 310 nM, highlighting its potential as a neuroactive agent .

Anti-inflammatory Potential

Recent research has explored DCMNA's anti-inflammatory properties. In vitro assays demonstrated that DCMNA could suppress pro-inflammatory cytokines, indicating its potential utility in treating inflammatory disorders .

Agrochemical Uses

DCMNA is also being investigated for its applications in agrochemistry as a potential herbicide or pesticide due to its unique chemical structure and biological activity .

Pharmaceutical Development

The compound's interaction with nAChRs positions it as a candidate for developing new therapies targeting neurological disorders, such as Alzheimer's disease and schizophrenia. Ongoing research aims to refine its pharmacokinetic profile and therapeutic efficacy .

Properties

IUPAC Name |

2,6-dichloro-4-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c1-3-2-4(8)10-6(9)5(3)7(11)12/h2H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOSNTWMXACGOMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350247 | |

| Record name | 2,6-dichloro-4-methylnicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62774-90-7 | |

| Record name | 2,6-dichloro-4-methylnicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.